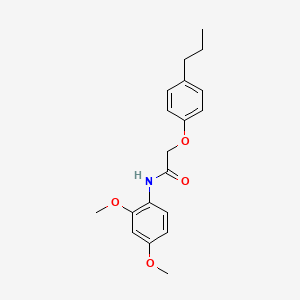

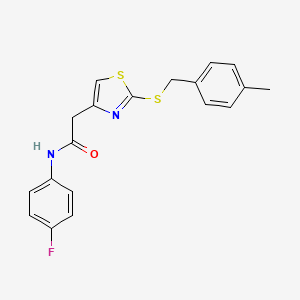

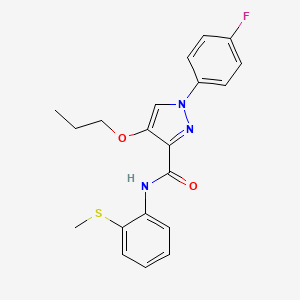

N-(2,4-dimethoxyphenyl)-2-(4-propylphenoxy)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(2,4-dimethoxyphenyl)-2-(4-propylphenoxy)acetamide, also known as DPA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. DPA belongs to the class of compounds known as selective androgen receptor modulators (SARMs), which have been developed to mimic the effects of testosterone without the negative side effects associated with traditional anabolic steroids. In

Wissenschaftliche Forschungsanwendungen

Enzymatic Modification for Antioxidant Synthesis

A study by Adelakun et al. (2012) explored the enzymatic modification of 2,6-dimethoxyphenol, a phenolic compound related to N-(2,4-dimethoxyphenyl)-2-(4-propylphenoxy)acetamide. The study focused on enhancing its antioxidant capacity through laccase-mediated oxidation, producing dimers with higher antioxidant activity.

Crystal Structure Analysis of Capsaicinoids

The crystal structure of capsaicinoid compounds, closely related to N-(2,4-dimethoxyphenyl)-2-(4-propylphenoxy)acetamide, was examined by Park et al. (1995). Their findings provide insights into the structural aspects of such compounds, which can be crucial for understanding their biological activities.

Chemoselective Acetylation in Drug Synthesis

Magadum and Yadav (2018) discussed the chemoselective acetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, an intermediate in antimalarial drug synthesis. This research shows the potential of such compounds in the synthesis of important pharmaceuticals.

Antioxidant Properties of Phenolic Derivatives

The antioxidant properties of various phenolic compounds, including structures similar to N-(2,4-dimethoxyphenyl)-2-(4-propylphenoxy)acetamide, were investigated by Dinis, Madeira, and Almeida (1994). Their study highlights the role of these compounds as inhibitors of lipid peroxidation and scavengers of peroxyl radicals.

Oxidative Radical Cyclization in Alkaloid Synthesis

Research by Chikaoka et al. (2003) demonstrated the use of Mn(III)/Cu(II)-mediated oxidative radical cyclization of alpha-(methylthio)acetamides, which are structurally related to N-(2,4-dimethoxyphenyl)-2-(4-propylphenoxy)acetamide, for synthesizing erythrinanes, a class of natural alkaloids.

X-ray Powder Diffraction of Derivatives for Pesticide Development

The study by Olszewska, Tarasiuk, and Pikus (2009) characterized new derivatives of N-(hydroxyalkyl)-4-chlorophenoxyacetamide, which are structurally related to the target compound, using X-ray powder diffraction. These compounds have potential as pesticides.

Anticancer, Anti-Inflammatory, and Analgesic Activities

Rani, Pal, Hegde, and Hashim (2014) explored the potential of 2-(substituted phenoxy) acetamide derivatives, similar to N-(2,4-dimethoxyphenyl)-2-(4-propylphenoxy)acetamide, for anticancer, anti-inflammatory, and analgesic activities. Their findings, as discussed in BioMed Research International, indicated that certain derivatives showed promising biological activities.

Hydrogen-Bonded Complexes Study

Malathi, Sabesan, and Krishnan (2004) investigated the hydrogen-bonded complexes formed by acetamide and formamide with various phenols. This study is relevant to understanding the molecular interactions and properties of compounds like N-(2,4-dimethoxyphenyl)-2-(4-propylphenoxy)acetamide.

Acyliminium Ion Cyclisation in Alkaloid Synthesis

The work by King (2007) showcased a high yielding cyclisation of N-(4,4-diethoxybutyl)-2-(3,4-dimethoxyphenyl)acetamide, structurally related to the target compound, for the synthesis of alkaloids. This highlights the compound's utility in complex organic synthesis.

Nitrosylated and Nitrated Derivatives in Microbial Transformation

The study by Girel et al. (2022) on the microbial transformation of N-(2-hydroxyphenyl)acetamides into bioactive nitrosylated and nitrated derivatives underscores the potential of such compounds in the context of microbial metabolism and biotransformation.

Eigenschaften

IUPAC Name |

N-(2,4-dimethoxyphenyl)-2-(4-propylphenoxy)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO4/c1-4-5-14-6-8-15(9-7-14)24-13-19(21)20-17-11-10-16(22-2)12-18(17)23-3/h6-12H,4-5,13H2,1-3H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCRJKIPBAPAXBJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(C=C1)OCC(=O)NC2=C(C=C(C=C2)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,4-dimethoxyphenyl)-2-(4-propylphenoxy)acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4,6-Dimethyl-N-[4-(trifluoromethoxy)phenyl]pyrimidine-2-carboxamide](/img/structure/B2776669.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)oxalamide](/img/structure/B2776673.png)

![5-methyl-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)furo[3,2-b]pyridine-2-carboxamide](/img/structure/B2776676.png)

![N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2776679.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)prop-2-en-1-one](/img/structure/B2776691.png)